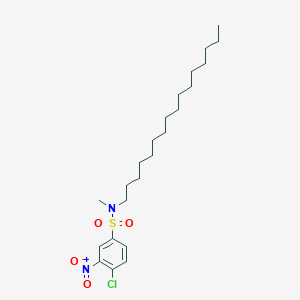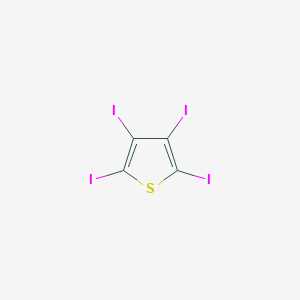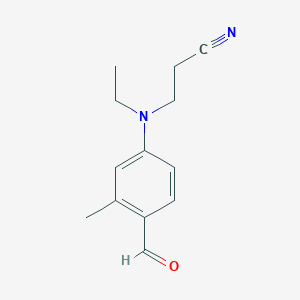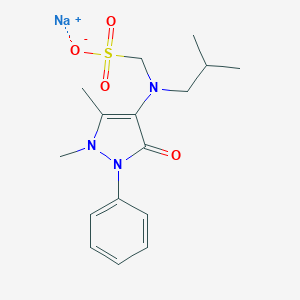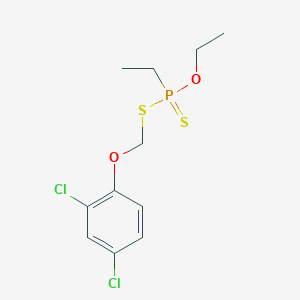
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate, commonly known as EPN, is a chemical compound that has been widely used as a pesticide since the 1950s. It belongs to the family of organophosphorus compounds, which are known for their insecticidal properties. EPN is a potent insecticide that works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. In recent years, EPN has gained attention for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of EPN is based on its ability to inhibit acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. By inhibiting this enzyme, EPN disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
EPN has been shown to have a range of biochemical and physiological effects on insects. These effects include inhibition of acetylcholinesterase, disruption of nerve impulse transmission, and paralysis of the insect. EPN has also been shown to affect the development and reproduction of insects, as well as their feeding behavior and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPN in lab experiments is its potency as an insecticide. This allows researchers to study the effects of insecticides on insects in a controlled environment. However, the use of EPN in lab experiments is limited by its toxicity and potential to harm non-target organisms. Careful consideration must be given to the dosage and application of EPN to minimize its impact on the environment.
Direcciones Futuras
There are several future directions for the use of EPN in scientific research. One area of interest is the development of new insecticides based on the structure of EPN. Another area of research is the use of EPN to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators. Additionally, the use of EPN in combination with other insecticides may provide new insights into the mechanisms of insecticide resistance in insects.
Métodos De Síntesis
EPN is synthesized by reacting 2,4-dichlorophenol with ethyl phosphorodichloridate, followed by reaction with sodium ethyl mercaptide. The final product is obtained by treating the resulting intermediate with sodium hydroxide. The synthesis of EPN is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
EPN has been used in scientific research as a tool to study the nervous system of insects. Due to its ability to inhibit acetylcholinesterase, EPN can be used to investigate the role of this enzyme in insect behavior and physiology. EPN has also been used to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators.
Propiedades
Número CAS |
18596-51-5 |
|---|---|
Nombre del producto |
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate |
Fórmula molecular |
C11H15Cl2O2PS2 |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
(2,4-dichlorophenoxy)methylsulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-15-16(17,4-2)18-8-14-11-6-5-9(12)7-10(11)13/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
ANDKQEZSSZZOHA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
Sinónimos |
Ethyldithiophosphonic acid S-[(2,4-dichlorophenoxy)methyl]=O-ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



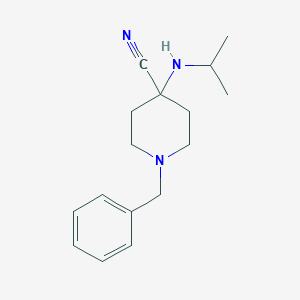
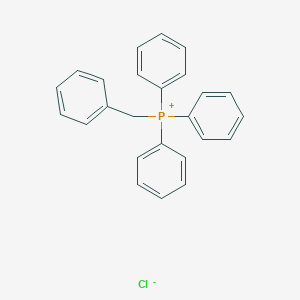
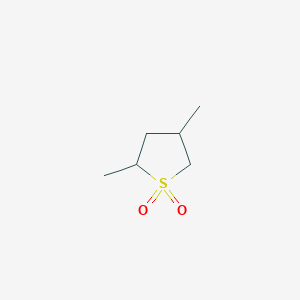
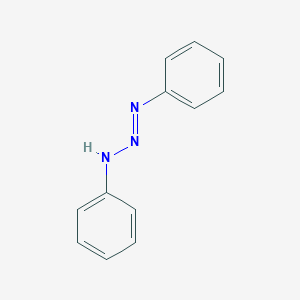
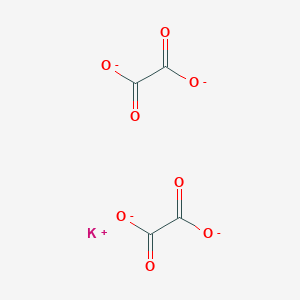
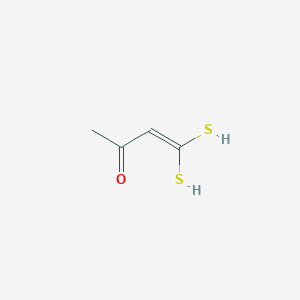
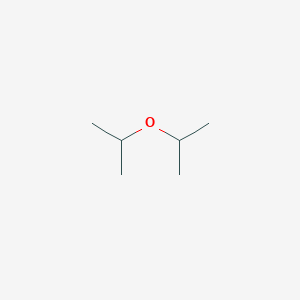

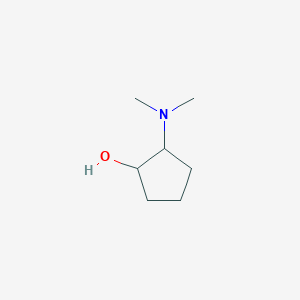
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
